![molecular formula C10H10N2O4S B2752182 Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 33621-21-5](/img/structure/B2752182.png)
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, also known as EFSA, is a compound that has been studied extensively for its potential applications in scientific research. EFSA is a small molecule, consisting of a furan ring, an oxadiazole ring, and an acetate group. EFSA has been found to possess various biochemical and physiological effects, which makes it a useful tool for researchers in many fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
One area of research involving this compound is its synthesis and evaluation for antimicrobial properties. Derivatives of 1,3,4-oxadiazoles, including Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown notable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Jafari et al., 2017).
Molecular Structure Analysis
Another significant aspect of research is the detailed molecular structure analysis of Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate. Studies have characterized its molecular structure, showcasing the orientation of its planar units and the stabilization by weak intermolecular hydrogen bonds. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, which can be pivotal in their application across various fields of chemistry and materials science (Zareef et al., 2008).
Vasodilator Action of Furoxans
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is structurally related to furoxans, compounds known for their vasodilator actions. Research in this area has demonstrated the ability of furoxans to increase coronary flow in isolated heart preparations, mediated by the generation of nitric oxide (NO) following chemical reaction with thiols. This highlights the potential therapeutic applications of such compounds in cardiovascular diseases (Feelisch et al., 1992).
Synthesis and Pharmacological Evaluation
Further research has involved the synthesis of N-substituted derivatives of 1,3,4-oxadiazole, exploring their potential as anti-bacterial agents. These studies provide insights into the structure-activity relationship, showing that certain derivatives exhibit significant antibacterial activities. Such findings are vital for the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Siddiqui et al., 2014).
Transition Metal Chelates Studies
The compound and its derivatives have also been studied for their ability to form chelates with transition metals. Such chelates have been evaluated for their antifungal activities, indicating the broad spectrum of biological activities possessed by these compounds. Understanding the chelating properties can open new pathways in the synthesis of metal-based drugs and materials with specific biological functions (Varde & Acharya, 2017).
Wirkmechanismus
Mode of Action
It is known that the compound contains a furan ring, which is a common structural motif in many biologically active compounds . The furan ring may interact with biological targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes, including anti-inflammatory, antibacterial, and anticancer activities .
Pharmacokinetics
The compound’s molecular weight (25426 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Furan derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer effects .
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-2-14-8(13)6-17-10-12-11-9(16-10)7-4-3-5-15-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKYNXAVNQVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2752099.png)
![2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2752100.png)
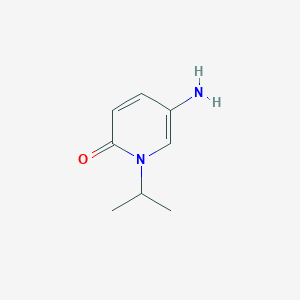

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2752103.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)
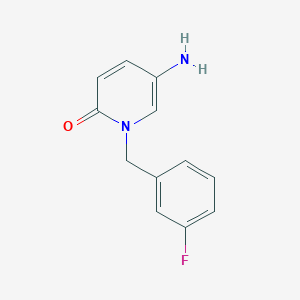
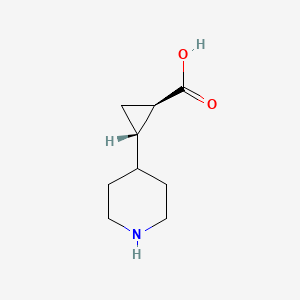
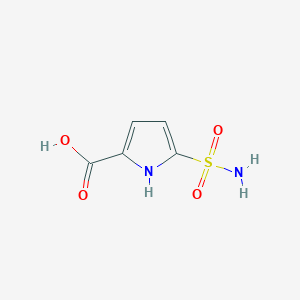
![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)

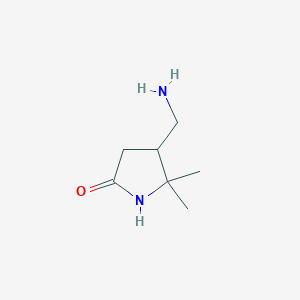
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)